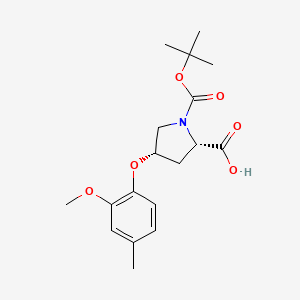

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid

Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group, a 2-methoxy-4-methylphenoxy substituent at the 4S position, and a carboxylic acid moiety at the 2S position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in protease inhibitor development. Its stereochemical configuration and substituent arrangement influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

(2S,4S)-4-(2-methoxy-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-11-6-7-14(15(8-11)23-5)24-12-9-13(16(20)21)19(10-12)17(22)25-18(2,3)4/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDSXNZNGSBTGB-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid, also known by its CAS number 1354486-73-9, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C18H25NO6

- Molecular Weight : 351.39 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl moiety.

Synthesis Methods

Recent advancements in the synthesis of this compound focus on environmentally friendly and efficient methods. For example, one method utilizes Boc-L-cis-hydroxyproline as a starting material, involving several steps such as methyl esterification and protection reactions to yield the final product .

Antimicrobial Properties

Research indicates that compounds similar to (2S,4S)-1-(Boc)-4-(methoxyphenoxy)-2-pyrrolidinecarboxylic acid exhibit antimicrobial activity. A study demonstrated that the introduction of specific substituents on the pyrrolidine ring can enhance the antibacterial efficacy against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Activity :

- A series of derivatives were synthesized based on the core structure of (2S,4S)-1-(Boc)-4-(methoxyphenoxy)-2-pyrrolidinecarboxylic acid.

- Results indicated that modifications at the phenyl position significantly improved antimicrobial activity against Staphylococcus aureus and Escherichia coli.

-

Case Study on Anti-inflammatory Mechanism :

- In a controlled experiment, macrophages were treated with the compound and subsequently stimulated with lipopolysaccharides (LPS).

- The results demonstrated a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Research Findings

Scientific Research Applications

Medicinal Chemistry

TBMP is recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral agents. It has been identified as a precursor for the anti-HCV drug Velpatasvir. The compound's structure allows for modifications that can enhance pharmacological properties, making it a valuable asset in drug design.

Case Study: Synthesis of Velpatasvir

A study highlighted the efficient synthesis of TBMP as a key step in producing Velpatasvir. The chiral nature of TBMP is critical for achieving the desired therapeutic effects in antiviral treatments. The process involved optimizing reaction conditions to increase yield and purity, demonstrating TBMP's importance in pharmaceutical applications .

Chiral Separation Techniques

The compound has been extensively studied for its chiral separation capabilities. Recent advancements have focused on developing green manufacturing processes that utilize TBMP for the separation of its enantiomers.

Case Study: Green Manufacturing Process

A notable research project developed a new method for the chiral separation of (2S,4S)-TBMP from its (2S,4R) counterpart. This method eliminated the need for harmful solvents and reduced waste significantly, achieving a 17.4% increase in yield and a 43.3% improvement in atom economy . This study underscores the compound's utility in sustainable chemistry practices.

Applications in Proteomics

TBMP is also utilized in proteomics research, where it serves as a reagent for modifying peptides and proteins. Its ability to form stable conjugates makes it suitable for various biochemical assays.

Application Example:

In proteomics, TBMP can be used to label specific amino acids within proteins, facilitating studies on protein interactions and functions. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ primarily in the substituents at the 4-position of the pyrrolidine ring. Below is a comparative analysis of physicochemical properties, hazards, and applications:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-Donating Groups: The 2-methoxy-4-methylphenoxy group in the target compound enhances steric bulk and electron density compared to phenyl or chloro-substituted analogues. This may reduce nucleophilic reactivity at the pyrrolidine nitrogen but improve stability under acidic conditions .

Physicochemical Properties :

- Solubility : The chloro-substituted analogue (CAS 1217627-98-9) exhibits lower aqueous solubility due to hydrophobic Cl and methyl groups, whereas the methylsulfanyl derivative (CAS 876953-58-1) has higher polarity but similar logD values (~1.5–2.0) .

- Acidity : All compounds share a carboxylic acid group with pKa ~3.6–4.0, critical for ionization in biological systems .

Hazard Profiles :

- All analogues exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2/2A). The chloro-substituted compound (CAS 1217627-98-9) uniquely carries an "Xi" hazard due to its halogenated aromatic group .

Synthetic Utility :

- The Boc group is universally employed for amine protection, enabling selective deprotection in multi-step syntheses. Derivatives with vinylbenzyloxy () or methoxymethyl groups (CAS 1378388-16-9) require specialized coupling agents like di-tert-butyl dicarbonate .

Q & A

Q. What are the standard synthetic protocols for (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid?

The compound is synthesized via stereoselective routes starting from L-proline derivatives. Key steps include:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under basic conditions (e.g., Boc₂O, DMAP, THF) to prevent undesired side reactions .

- Phenoxy Substitution : Regioselective substitution at the C4 position using 2-methoxy-4-methylphenol under Mitsunobu conditions (DIAD, PPh₃) to ensure retention of stereochemistry .

- Carboxylic Acid Activation : Final hydrolysis of methyl esters (if present) using LiOH or TFA to yield the free carboxylic acid . Yield optimization often requires chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) .

Q. How is the stereochemical configuration confirmed for this compound?

Stereochemical integrity is validated using:

- NMR Spectroscopy : NOESY or ROESY experiments to observe spatial interactions between protons (e.g., H2 and H4 protons in the pyrrolidine ring) .

- X-ray Crystallography : Definitive assignment of (2S,4S) configuration via crystal structure analysis .

- Chiral HPLC : Comparison with racemic mixtures to confirm enantiopurity (e.g., Chiralpak AD-H column with hexane/ethanol mobile phases) .

Q. What safety precautions are critical during experimental handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (classified as H315/H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) due to fine particulate formation during weighing .

- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent Boc group degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Continuous Flow Reactors : Improve mixing and heat transfer during Boc protection and Mitsunobu steps, reducing side-product formation .

- Catalytic Mitsunobu Conditions : Replace stoichiometric PPh₃/DIAD with polymer-supported reagents to minimize purification challenges .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion .

Q. What role does the 2-methoxy-4-methylphenoxy group play in modulating reactivity?

The substituent’s electron-donating methoxy and steric methyl groups:

- Enhance Electrophilicity : Activate the pyrrolidine ring for nucleophilic substitutions (e.g., peptide couplings) .

- Influence Conformation : Restrict rotational freedom via π-π stacking, as observed in X-ray structures of analogous compounds .

- Impact Solubility : Increase hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for reactions .

Q. How are contradictions in stereochemical data resolved for derivatives?

Discrepancies often arise from competing epimerization during coupling reactions. Resolution strategies include:

- Dynamic NMR : Detect equilibrium between epimers under varying temperatures .

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare energy barriers for epimerization pathways .

- Parallel Synthesis : Systematic variation of protecting groups (e.g., Fmoc vs. Boc) to identify conditions favoring (2S,4S) retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.